Salmfamide 2

Description

Initial Isolation and Characterization

Sources of Isolation: Asterias rubens and Asterias forbesi

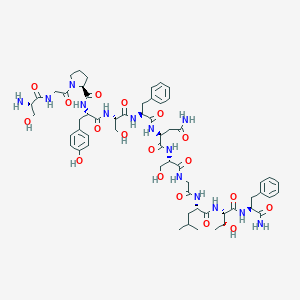

Salmfamide 2, along with its counterpart Salmfamide 1 (S1), was first isolated from the radial nerve cords of two starfish species, Asterias rubens and Asterias forbesi. royalsocietypublishing.orgnih.gov These species were selected for study due to the presence of substances that cross-reacted with antibodies raised against the molluscan FMRFamide-related neuropeptide, pQDPFLRFamide, suggesting the existence of similar neuropeptides in echinoderms. royalsocietypublishing.orgnih.gov The amino acid sequence of Salmfamide 2 was determined to be Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 (SGPYSFNSGLTFamide). royalsocietypublishing.orgnih.govplos.orgnih.gov

Purification Techniques Employed

The purification of Salmfamide 2 from the crude extracts of starfish radial nerves was a multi-step process. royalsocietypublishing.org Researchers utilized high-performance liquid chromatography (HPLC) as the primary method for separation and purification. royalsocietypublishing.orgnih.gov A radioimmunoassay (RIA) developed for the molluscan neuropeptide pQDPFLRFamide was instrumental in tracking the immunoreactive fractions throughout the purification process, ultimately leading to the isolation of the pure peptide. royalsocietypublishing.orgnih.govnih.gov

Classification within the SALMFamide Neuropeptide Family

The discovery of Salmfamide 2 and S1 established a new family of neuropeptides, the SALMFamides. This family is further categorized into two main types based on their C-terminal amino acid sequences. plos.orgnih.govnih.gov

L-type and F-type SALMFamides

The SALMFamide family is broadly divided into L-type and F-type peptides. plos.orgnih.govnih.govnih.gov L-type SALMFamides are characterized by a C-terminal sequence motif of Leu-X-Phe-NH2 (LxFamide), where X can be a variable amino acid. plos.orgnih.govcore.ac.uk Salmfamide 2 is a prototypical L-type SALMFamide. plos.orgnih.gove-fas.org F-type SALMFamides, on the other hand, possess a C-terminal motif of Phe-X-Phe-NH2 (FxFamide). plos.orgnih.govcore.ac.uk While initially only L-type SALMFamides were identified in starfish, subsequent research has revealed that both types can coexist within a single echinoderm species, although they are encoded by different genes. nih.govcore.ac.uk

| SALMFamide Type | Defining C-terminal Motif | Example Peptide |

|---|---|---|

| L-type | Leu-X-Phe-NH2 (LxFamide) | Salmfamide 2 (S2) |

| F-type | Phe-X-Phe-NH2 (FxFamide) | SpurS1 |

Phylogenetic Distribution across Echinodermata

Initially discovered in asteroids (starfish), SALMFamide neuropeptides have since been identified across the phylum Echinodermata, indicating their widespread importance in this group of marine invertebrates. frontiersin.orgnih.gov Genomic and transcriptomic analyses in various echinoderm classes, including Echinoidea (sea urchins), Holothuroidea (sea cucumbers), Ophiuroidea (brittle stars), and Crinoidea (feather stars), have confirmed the presence of genes encoding both L-type and F-type SALMFamide precursors. frontiersin.orgnih.govbas.ac.uk This broad distribution suggests that the two types of SALMFamide genes arose from a gene duplication event in a common ancestor of the Echinozoa (sea urchins and sea cucumbers) and Asterozoa (starfish and brittle stars). nih.govbas.ac.uk The study of SALMFamides across these diverse classes provides valuable insights into the evolution of neuropeptide signaling in deuterostomes. nih.govnih.gov

| Echinoderm Class | Presence of SALMFamides | SALMFamide Types Identified |

|---|---|---|

| Asteroidea (Starfish) | Yes | L-type and F-type |

| Echinoidea (Sea Urchins) | Yes | L-type and F-type |

| Holothuroidea (Sea Cucumbers) | Yes | L-type and F-type |

| Ophiuroidea (Brittle Stars) | Yes | L-type and F-type |

| Crinoidea (Feather Stars) | Yes | L-type, F-type, and others |

Properties

CAS No. |

134439-74-0 |

|---|---|

Molecular Formula |

C59H82N14O18 |

Molecular Weight |

1275.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C59H82N14O18/c1-31(2)21-39(56(88)72-49(32(3)77)59(91)66-38(50(62)82)22-33-11-6-4-7-12-33)65-47(80)26-63-52(84)43(29-75)70-55(87)42(25-46(61)79)68-53(85)40(23-34-13-8-5-9-14-34)67-57(89)44(30-76)71-54(86)41(24-35-16-18-36(78)19-17-35)69-58(90)45-15-10-20-73(45)48(81)27-64-51(83)37(60)28-74/h4-9,11-14,16-19,31-32,37-45,49,74-78H,10,15,20-30,60H2,1-3H3,(H2,61,79)(H2,62,82)(H,63,84)(H,64,83)(H,65,80)(H,66,91)(H,67,89)(H,68,85)(H,69,90)(H,70,87)(H,71,86)(H,72,88)/t32-,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+/m1/s1 |

InChI Key |

ULORYJBIPHKGST-MMPVZCTRSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CO)N |

Other CAS No. |

134439-74-0 |

sequence |

SGPYSFNSGLTF |

Synonyms |

neuropeptide S2 SALMFamide 2 Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2 SGPYSFNSGLTFamide |

Origin of Product |

United States |

Discovery and Phylogenetic Context

Phylogenetic Distribution across Echinodermata

Presence in Asteroidea, Holothuroidea, and Echinoidea

The SALMFamide family of neuropeptides, including Salmfamide 2 (S2), has been identified across several classes within the phylum Echinodermata. nih.gov The initial discovery and isolation of the prototypes, Salmfamide 1 (S1) and Salmfamide 2 (S2), occurred in the radial nerve cords of starfish (class Asteroidea), specifically Asterias rubens and Asterias forbesi. nih.govresearchgate.net S2 is a dodecapeptide with the amino acid sequence Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe-NH2. nih.govplos.org

Following their discovery in asteroids, related neuropeptides have been characterized in other echinoderm classes. researchgate.netnih.gov In the class Holothuroidea (sea cucumbers), SALMFamide-type peptides were isolated from species such as Holothuria glaberrima and Apostichopus japonicus. frontiersin.orgnih.gov Similarly, within the class Echinoidea (sea urchins), research on Echinus esculentus revealed S2-like immunoreactive substances when tested with radioimmunoassays for the original starfish S2 peptide. nih.gov Further investigation through genome sequencing of another sea urchin, Strongylocentrotus purpuratus, identified a gene encoding seven putative SALMFamide neuropeptides. nih.gov Three of these peptides in S. purpuratus possess C-terminal sequences (TFamide or SFamide) that are similar to the C-terminal region of S2, explaining the S2-like immunoreactivity found in other sea urchins. nih.gov

SALMFamides are categorized into two main types based on their C-terminal motif: L-type, which ends in LxFamide (e.g., S1 and S2), and F-type, which ends in FxFamide. plos.orgnih.gov Analysis of the precursor proteins that produce these peptides shows a broad distribution across these three major echinoderm classes. frontiersin.orgbas.ac.uk For example, the F-type SALMFamide precursor in the starfish Patiria miniata was found to encode an S2-like peptide. plos.org This demonstrates that while the exact S2 sequence is from Asterias, peptides of the L-type, similar to S2, are encoded in the genomes of species across Asteroidea, Holothuroidea, and Echinoidea. plos.orgfrontiersin.org

| Class | Representative Species | L-Type SALMFamides (S2-like) | F-Type SALMFamides | Reference |

|---|---|---|---|---|

| Asteroidea (Starfish) | Asterias rubens, Patiria miniata | Present (S2 and S2-like peptides identified) | Present | nih.govplos.org |

| Holothuroidea (Sea Cucumber) | Apostichopus japonicus | Present (encoded in both L-type and F-type precursors) | Present | plos.orgfrontiersin.org |

| Echinoidea (Sea Urchin) | Strongylocentrotus purpuratus | Present (encoded in a dedicated L-type precursor) | Present | plos.orgfrontiersin.org |

Evolutionary Conservation of SALMFamide Genes

The genetic basis for SALMFamide production shows significant evolutionary conservation across Asteroidea, Holothuroidea, and Echinoidea. frontiersin.org Research based on genome and transcriptome data from representative species—the starfish Patiria miniata (Asteroidea), the sea cucumber Apostichopus japonicus (Holothuroidea), and the sea urchin Strongylocentrotus purpuratus (Echinoidea)—consistently reveals the presence of two distinct SALMFamide genes. frontiersin.orgnih.govbas.ac.uk

One gene encodes an "L-type" precursor protein, which exclusively gives rise to L-type SALMFamides, such as S1 and S2, characterized by their C-terminal LxFamide motif. researchgate.netfrontiersin.org The second gene encodes an "F-type" precursor, which predominantly produces F-type SALMFamides with a C-terminal FxFamide motif. researchgate.netfrontiersin.org The existence of these two distinct gene types in all three classes indicates that their origin traces back to a common ancestor of asteroids, holothurians, and echinoids. plos.org

An evolutionary model suggests that a single ancestral SALMFamide gene underwent a duplication event in a common ancestor of the Asterozoa (Asteroidea + Ophiuroidea) and Echinozoa (Holothuroidea + Echinoidea). frontiersin.orgnih.gov Following this duplication, the two resulting genes specialized over time, one to produce L-type peptides and the other to produce F-type peptides. nih.gov

Despite this conserved two-gene structure, a notable difference exists in the composition of the F-type precursor among the classes. plos.org In the sea urchin S. purpuratus (Echinoidea), the F-type precursor encodes only F-type peptides. frontiersin.org However, in the starfish P. miniata and the sea cucumber A. japonicus, the F-type precursor, while still primarily containing F-type peptides, also encodes one or more L-type SALMFamides. plos.orgfrontiersin.orgnih.gov This suggests that the presence of L-type peptides within the F-type precursor is an ancestral characteristic, and their subsequent loss in the sea urchin lineage is a more recently evolved, or derived, feature. frontiersin.orgnih.gov Further evidence for the conserved lineage of these genes comes from their physical structure; the L-type and F-type SALMFamide genes in starfish and sea urchins are considered orthologs, sharing distinct structural features that confirm their evolution from a common ancestral gene. researchgate.net

| Feature | Asteroidea (P. miniata) | Holothuroidea (A. japonicus) | Echinoidea (S. purpuratus) | Reference |

|---|---|---|---|---|

| Number of SALMFamide Genes | Two (L-type and F-type) | Two (L-type and F-type) | Two (L-type and F-type) | frontiersin.orgnih.gov |

| L-Type Precursor Products | L-type peptides only | L-type peptides only | L-type peptides only | frontiersin.org |

| F-Type Precursor Products | Mostly F-type peptides, plus one or more L-type peptides | Mostly F-type peptides, plus one or more L-type peptides | F-type peptides only | plos.orgfrontiersin.org |

| Evolutionary State of F-Type Precursor | Considered ancestral | Considered ancestral | Considered derived | nih.gov |

Molecular Structure and Conformation

Primary Structure Elucidation

Amino Acid Sequence and AmidationSalmfamide 2 is a dodecapeptide, meaning it is composed of a chain of twelve amino acids.nih.gove-fas.orgIts primary structure, or amino acid sequence, has been identified as Ser-Gly-Pro-Tyr-Ser-Phe-Asn-Ser-Gly-Leu-Thr-Phe.nih.gove-fas.orgA key feature of this neuropeptide is that it is C-terminally amidated, which means the C-terminal carboxyl group is replaced by an amide group (-NH2).nih.govThis post-translational modification is common for many neuropeptides and is often crucial for their biological activity. The complete structure is therefore represented as SGPYSFNSGLTF-NH2.nih.gov

Table 1: Amino Acid Sequence of Salmfamide 2

| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |

| 1 | Serine | S |

| 2 | Glycine | G |

| 3 | Proline | P |

| 4 | Tyrosine | Y |

| 5 | Serine | S |

| 6 | Phenylalanine | F |

| 7 | Asparagine | N |

| 8 | Serine | S |

| 9 | Glycine | G |

| 10 | Leucine | L |

| 11 | Threonine | T |

| 12 | Phenylalanine | F |

| Modification | C-Terminal Amidation | -NH2 |

Solution Conformation Analysis

Concentration-Dependent Conformational TransitionsThe adoption of a structured state by Salmfamide 2 is not static but is highly dependent on its concentration in solution.core.ac.uknih.govResearch has demonstrated that at lower concentrations, the peptide is largely unstructured.core.ac.ukHowever, as the concentration increases, Salmfamide 2 undergoes a distinct transition to a more structured conformation.core.ac.uknih.govThis change is driven by a process of self-association, where individual peptide molecules interact and organize into a more ordered state.core.ac.uk

Thermal stability studies further support this concentration-dependent behavior. At a higher concentration (0.1 mg/ml), S2 displays a clear, cooperative thermal unfolding transition with a midpoint at 55°C, which is characteristic of a structured molecule. core.ac.uk In contrast, at a much lower concentration (0.01 mg/ml), this cooperative unfolding is not observed, indicating a lack of a stable, defined structure. core.ac.uk

Role of N-Terminal and C-Terminal Regions in Conformational Stability

The stability of Salmfamide 2's conformation is critically influenced by specific regions within its amino acid sequence. While differences in the C-terminal regions between S2 and related peptides contribute to variations in biological potency, the N-terminal portion of S2 is paramount for its conformational stability in aqueous solution. core.ac.uk

Significance of the N-Terminal SGPY MotifThe key to Salmfamide 2's ability to form a stable structure through self-association lies within its N-terminal region, specifically the four-amino-acid motif Ser-Gly-Pro-Tyr (SGPY).core.ac.ukThis sequence appears to be the primary driver for the peptide's self-association and subsequent structuring.core.ac.uk

Evidence for the importance of this motif comes from studies on a truncated analog of S2, known as short S2 (SS2), which lacks the N-terminal SGPY sequence (SFNSGLTFamide). core.ac.uk This shortened peptide does not exhibit the concentration-dependent transition to a structured state that is characteristic of the full-length S2 peptide. core.ac.uknih.gov This indicates that the N-terminal SGPY region is essential for facilitating the intermolecular interactions that lead to a stable conformation at higher concentrations. core.ac.uk It has been speculated that the aromatic tyrosine (Tyr4) residue within this motif may play a crucial role in this process, potentially through π-π stacking interactions that stabilize the self-associated state. core.ac.uk

Mechanisms of Peptide Self-Association

The self-association of peptides like Salmfamide 2 is a phenomenon driven by a complex interplay of non-covalent interactions, leading to the formation of ordered supramolecular structures. This process is fundamental to the formation of various biological structures, from functional protein complexes to amyloid fibrils associated with disease. mdpi.com The transition of Salmfamide 2 from a monomeric, unstructured state at low concentrations to a structured, oligomeric state at higher concentrations is a direct consequence of these underlying mechanisms. core.ac.uk

Several key mechanisms drive peptide self-association:

Hydrophobic Effects : The tendency of nonpolar amino acid side chains to minimize contact with water is a primary driver for peptide aggregation. In the case of S2, residues like Proline, Tyrosine, Phenylalanine, Leucine, and Threonine contribute to a hydrophobic character that can promote intermolecular association to shield these residues from the aqueous environment.

Hydrogen Bonding : The formation of hydrogen bonds between the backbone amide and carbonyl groups of different peptide chains is critical for the formation of stable, ordered structures, most notably β-sheets. nih.gov The extended conformation adopted by S2 at high concentrations is consistent with the formation of such inter-peptide hydrogen bond networks. core.ac.uk

Electrostatic Interactions : Attractive or repulsive forces between charged amino acid side chains can influence the orientation and stability of peptide assemblies.

The process of self-association often follows a hierarchical model. mdpi.com Initially, peptide monomers associate to form small, soluble oligomers or aggregates, which can act as nuclei. mdpi.com These nuclei then grow by the addition of more monomers, often leading to the formation of larger, more complex structures like filaments or fibrils. mdpi.comnih.gov For Salmfamide 2, increasing peptide concentration facilitates the initial association into what are likely low molecular weight oligomers, such as dimers, which then exhibit a more defined structure than the individual monomers. core.ac.uk This process is concentration-dependent because a critical concentration of monomers is required to initiate the nucleation step effectively. The N-terminal region of S2 is crucial for this process, suggesting it may contain key residues that initiate the intermolecular contacts required for stable oligomer formation. nih.gov

| Driving Force | Description | Relevance to Salmfamide 2 |

| Hydrophobic Effect | Nonpolar side chains minimize contact with water, promoting aggregation. | The presence of multiple hydrophobic residues (Pro, Tyr, Phe, Leu) likely contributes to the self-association of S2. |

| Hydrogen Bonding | Formation of H-bonds between peptide backbones stabilizes ordered structures like β-sheets. | The "extended conformation" observed in S2 aggregates is characteristic of structures stabilized by inter-chain hydrogen bonds. core.ac.uk |

| Nucleation-Growth | A two-step process where initial small aggregates (nuclei) form, followed by the growth of larger structures. mdpi.com | S2's concentration-dependent structuring suggests a critical concentration is needed for nucleation to occur, leading to structured oligomers. nih.govcore.ac.uk |

| Role of N-Terminus | Specific peptide regions can be critical for initiating and stabilizing self-assembly. | The N-terminal region of S2 has been experimentally shown to be essential for its self-association. nih.gov |

Biosynthesis and Gene Organization

Precursor Protein Architecture

SALMFamide neuropeptides are synthesized as part of larger precursor proteins, which are designed to be processed into multiple smaller peptides. frontiersin.org This architectural arrangement allows for the generation of a "cocktail" of neuropeptides from a single gene product. nih.govnih.gov

Research across different classes of echinoderms has led to the identification of the genes encoding SALMFamide precursors. nih.gov In several species, it has been established that two distinct genes exist, one for L-type SALMFamides and another for F-type SALMFamides. nih.govsemanticscholar.org

Strongylocentrotus purpuratus (Sea Urchin): The initial analysis of the S. purpuratus genome identified a gene encoding a precursor for seven putative F-type SALMFamides (SpurS1–SpurS7). nih.govplos.org Subsequent research uncovered a second gene that encodes a precursor containing two putative L-type SALMFamides (SpurS8–SpurS9). nih.govplos.orgcore.ac.uk This discovery was the first to demonstrate that L-type and F-type SALMFamides can coexist in a single echinoderm species, albeit encoded by separate genes. nih.govcore.ac.uk

Apostichopus japonicus (Sea Cucumber): In the sea cucumber A. japonicus, two SALMFamide genes have also been identified. nih.govplos.org One gene encodes a precursor for L-type SALMFamides. nih.gov A second, more complex gene encodes a precursor that contains a mix of peptide types; it is predominantly an F-type precursor, yielding five F-type SALMFamides, but it also includes L-type peptides. nih.govplos.orgresearchgate.net

Patiria miniata (Bat Star): Similarly, the starfish P. miniata possesses two SALMFamide genes. nih.govplos.org One gene encodes a precursor for the L-type peptide S1 and six other putative L-type SALMFamides. nih.govplos.org The second gene encodes a precursor for F-type SALMFamides but also includes an S2-like L-type peptide. nih.govsemanticscholar.orgplos.org This finding indicates that while the two-gene system is conserved, the distribution of L-type and F-type peptides across the two precursors can vary between species. nih.gov

The precursor proteins for SALMFamides exhibit a typical structure for secreted proteins. frontiersin.org At the N-terminus, there is a signal peptide, a short sequence of amino acids that directs the precursor protein into the secretory pathway. nih.govnih.govfrontiersin.org This signal peptide is cleaved off during the initial stages of processing. nih.gov

Following the signal peptide, the remainder of the precursor consists of the sequences of the putative neuropeptides. nih.govresearchgate.net These peptide sequences are flanked by specific cleavage sites, which are recognized by processing enzymes. nih.govnih.govfrontiersin.org These sites are typically dibasic, consisting of two consecutive basic amino acids such as Lysine (K) and Arginine (R) (e.g., KR, RR, KK), although monobasic sites can also occur. nih.govnih.govfrontiersin.org Enzymatic cleavage at these sites liberates the individual neuropeptides from the precursor chain. nih.gov

A striking feature of SALMFamide biosynthesis is the generation of numerous distinct neuropeptides from a single precursor protein. nih.govplos.org This arrangement creates a diverse "cocktail" of signaling molecules from one gene. nih.govnih.gov For instance, in P. miniata, the two SALMFamide genes collectively encode sixteen putative SALMFamide neuropeptides. nih.govsemanticscholar.orgplos.org The L-type precursor in this species gives rise to seven peptides, while the F-type precursor yields nine. plos.org This diversity is even more pronounced than initially thought, as early biochemical studies on starfish had only isolated two SALMFamides, S1 and S2. nih.gov The physiological significance of these neuropeptide cocktails is a subject of ongoing research. nih.govnih.gov

| Species | Precursor Type | Number of Putative Neuropeptides |

|---|---|---|

| Strongylocentrotus purpuratus | L-type | 2 |

| F-type | 7 | |

| Apostichopus japonicus | L-type | 3 |

| F-type | 8 | |

| Patiria miniata | L-type | 7 |

| F-type | 9 |

Gene Structure and Evolution

The organization of SALMFamide genes at the DNA level provides insights into their function and evolutionary history. nih.govfrontiersin.org In species where genomic data is available, a conserved structural pattern has emerged. nih.gov

In both S. purpuratus and P. miniata, the SALMFamide genes typically consist of two protein-coding exons separated by a large intron. nih.govnih.govnih.govfrontiersin.org

The first exon encodes the 5' non-coding region and the N-terminal portion of the precursor protein, which includes the signal peptide. nih.govfrontiersin.org

The second exon encodes the remainder of the precursor protein, which contains all of the mature neuropeptide sequences. nih.govnih.govfrontiersin.org

This two-exon structure is a conserved feature for both L-type and F-type genes in these species. nih.gov For example, in P. miniata, the L-type gene has an 18,144 base pair intron separating its two exons, while the F-type gene has a 3,318 base pair intron. nih.gov The splice sites (gt-ag) at the exon-intron boundaries are also conserved. nih.govresearchgate.net In some species, such as A. japonicus, additional introns can be present. frontiersin.org

The existence of two distinct types of SALMFamide genes (L-type and F-type) in echinoids, holothurians, and asteroids suggests that these two gene types arose from a gene duplication event that occurred in a common ancestor of these groups. nih.govnih.govsemanticscholar.org This hypothesis is supported by the distinct structural characteristics of the genes themselves. nih.govfrontiersin.orgresearchgate.net

Evolutionary Trajectories within the Echinoderm Phylum

The evolutionary history of Salmfamide 2 (S2) is deeply intertwined with the diversification of the SALMFamide neuropeptide family within the phylum Echinodermata. nih.gov Scientific investigations have revealed two principal types of SALMFamide peptides, categorized by their C-terminal amino acid motifs: L-type SALMFamides, which include S2 and are characterized by a Leu-X-Phe-NH2 sequence, and F-type SALMFamides, which terminate in a Phe-X-Phe-NH2 sequence. nih.govresearchgate.netnih.gov

Analysis of genome and transcriptome data across various echinoderm classes—including Asterozoa (starfish and brittle stars) and Echinozoa (sea urchins and sea cucumbers)—has shown that most species possess two distinct genes for SALMFamide precursors. nih.govfrontiersin.orgbas.ac.uk One gene typically encodes L-type peptides, while the second encodes F-type peptides. nih.govfrontiersin.orgbas.ac.uk However, the precursor that produces S2 in the starfish Asterias rubens is an interesting case, as it is considered an F-type precursor that predominantly codes for F-type peptides but also contains the gene for the L-type S2 peptide. frontiersin.org

Key insights into the evolutionary origins of these two gene types come from studies of crinoids (feather stars), which represent a basal lineage in the echinoderm phylogenetic tree. frontiersin.orgbas.ac.uk In the feather star Antedon mediterranea, researchers have identified only a single SALMFamide precursor gene. bas.ac.uk This single gene is complex, encoding a variety of SALMFamide peptides, including L-type, F-type, and other related motifs. bas.ac.uk

This finding has led to a prevailing evolutionary model which posits that a single, multifaceted SALMFamide gene existed in the common ancestor of all echinoderms. frontiersin.orgbas.ac.uk It is hypothesized that this ancestral gene underwent a duplication event in a common ancestor of the Asterozoa and Echinozoa clades. frontiersin.orgbas.ac.uk Following this duplication, the two resulting genes diverged and specialized over evolutionary time, one becoming the precursor for L-type SALMFamides and the other for F-type SALMFamides. frontiersin.orgbas.ac.uk An alternative, though less supported, hypothesis is that crinoids may have lost a second SALMFamide gene over time. frontiersin.orgbas.ac.uk This evolutionary pathway has resulted in the rich diversity of SALMFamide neuropeptides observed in echinoderms today. nih.gov

Spatial and Temporal Expression Patterns

Neuronal Expression in Larval and Adult Nervous Systems

The gene encoding the precursor for Salmfamide 2 is expressed in distinct neuronal populations in both the larval and adult stages of starfish, indicating its role throughout the organism's life cycle. researchgate.net

In the larval stages of the starfish Asterias rubens, expression of the S2 precursor transcript has been detected in both the early bipinnaria and later brachiolaria stages. frontiersin.orgresearchgate.net Using mRNA in situ hybridization, researchers have localized this expression to specific cells in the developing nervous system. frontiersin.org The expression pattern is similar to that of the L-type (S1) precursor, appearing early in development in cells at the base of the anterior projection in bipinnaria larvae. frontiersin.org In the more developed brachiolaria larvae, the S2 precursor is notably expressed in the bilaterally symmetrical lateral ganglia, which are part of the apical organ, a key feature of the larval nervous system. nih.govfrontiersin.org

In adult starfish, S2 is widely distributed throughout the nervous system. nih.gov Despite their structural similarities, S1 and S2 are produced in separate and distinct populations of neurons. nih.gov High concentrations of the S2 peptide have been measured in the radial nerve cords, which are the primary components of the central nervous system in starfish. nih.govbas.ac.uk Immunocytochemical studies in the starfish Marthasterias glacialis have further confirmed the presence of S2-like peptides in cell bodies within the ectoneural part of the nervous system, which is the main motor and sensory region.

Distribution in Visceral and Skeletal Systems

Beyond the central nervous system, Salmfamide 2 is significantly distributed in the peripheral nervous system, particularly in the innervation of neuromuscular organs. nih.govresearchgate.net This distribution is consistent with its established role as a muscle-relaxing neuropeptide. nih.gove-fas.org

Radioimmunoassays conducted on the starfish Asterias rubens have provided quantitative data on the distribution of S2 in various tissues. nih.govbas.ac.uk While the highest concentrations are found in the radial nerve cords, lower but physiologically significant levels are present in visceral and skeletal muscular systems. nih.govbas.ac.uk These include the tube feet (podia), the apical muscle, and the cardiac stomach. nih.govbas.ac.uk The presence of S2 in the innervation of the cardiac stomach is particularly noteworthy, as the peptide has been shown to cause relaxation of this organ, which is involved in the characteristic feeding behavior of starfish (stomach eversion). bas.ac.uknih.gove-fas.org

Immunocytochemical analyses in the starfish Marthasterias glacialis support these findings, localizing S2-like immunoreactivity to the basi-epithelial nerve plexus and mucosal cells of the cardiac stomach. This evidence reinforces the concept that S2 plays a key neuroendocrine role in mediating physiological processes such as feeding.

Table 1: Distribution of Salmfamide 2 (S2) in Various Tissues of the Starfish Asterias rubens

| Tissue | S2 Concentration (pmol g-1) |

| Radial Nerve Cords | 250 - 400 |

| Tube Feet | Lower than nerve cords |

| Apical Muscle | Lower than nerve cords |

| Cardiac Stomach | Lower than nerve cords |

| Data sourced from radioimmunoassay measurements. nih.govbas.ac.uk |

Transcriptional Regulation

The specific molecular mechanisms governing the transcriptional regulation of the Salmfamide 2 precursor gene have not yet been extensively detailed in published research. While studies have successfully mapped the spatial and temporal expression patterns of its mRNA, the precise transcription factors, promoter regions, and regulatory elements that control its expression in specific neurons and at different life stages remain an area for future investigation. frontiersin.org It has been suggested that neurogenesis and, by extension, the expression of neuropeptide genes, may be controlled by different sets of transcription factors in larval versus adult starfish nervous systems. frontiersin.org

Biological Function and Physiological Systems

Myoactivity and Muscle Relaxation

Salmfamide 2 acts as a general muscle relaxant in starfish, affecting various muscle groups. plos.orgnih.gov Its myoactivity has been observed in the cardiac stomach, tube feet, and apical muscles. e-fas.orgplos.org

Salmfamide 2 induces a concentration-dependent relaxation of the cardiac stomach in starfish species such as Asterias rubens. royalsocietypublishing.orgbiologists.com This relaxing effect is a crucial component of the feeding mechanism in these animals. royalsocietypublishing.orgbiologists.com Studies have demonstrated that S2 is a potent relaxant of the cardiac stomach in vitro. royalsocietypublishing.orgbiologists.com At a concentration of 10⁻⁵ M, both Salmfamide 1 and Salmfamide 2 can elicit a 100% relaxing response on the cardiac stomach of A. rubens. e-fas.org The relaxation of the cardiac stomach is a prerequisite for its eversion over prey during feeding. royalsocietypublishing.org

The relaxing effects of Salmfamide 2 extend to the tube feet of starfish. e-fas.orgplos.org Along with Salmfamide 1 and nitric oxide (NO), S2 causes relaxation of tube foot preparations. nih.gov This indicates a role for S2 in the regulation of locomotion and attachment mechanisms in these marine invertebrates. plos.org

Salmfamide 2 also demonstrates a relaxing effect on the apical muscle of the body wall in starfish. e-fas.orgplos.orgnih.gov However, its effect on the apical muscle is considered minor compared to its potent relaxation of the cardiac stomach. e-fas.org For instance, at a concentration of 10⁻⁵ M, Salmfamide 2 induced a 32% relaxation in the apical muscle of Asterias rubens, which is less pronounced than its effect on the cardiac stomach. e-fas.org

The order of relaxing effect on the apical muscle of Asterias amurensis was found to be SALMFa-S2 > SALMFa-S1 > SALMFa-B > SALMFa-A. e-fas.org In contrast, for Patiria pectinifera, the order of potency was SALMFa-S1 > SALMFa-B > SALMFa-S2 > SALMFa-A. e-fas.org

Numerous studies have established that Salmfamide 2 is a more potent muscle relaxant than Salmfamide 1. plos.orgnih.govwesternsydney.edu.au In vitro studies on the cardiac stomach of Asterias rubens revealed that S2 is 10 to 20 times more potent than S1 in causing relaxation. royalsocietypublishing.org This difference in potency is a key aspect of their physiological roles. nih.gov

When compared with the nitric oxide donor SNAP, the relative effectiveness of Salmfamide 2 varies depending on the muscle tissue. nih.govbiologists.com For the cardiac stomach, the rank order of effectiveness as a muscle relaxant is S2 > S1 > SNAP. nih.govbiologists.com However, for both tube feet and apical muscle, the order is SNAP > S2 > S1. nih.govbiologists.com This suggests that while both Salmfamide neuropeptides and nitric oxide act as general muscle relaxants, their relative importance differs across various organ systems in starfish. nih.govbiologists.com

Comparative Potency of Myorelaxants on Starfish Tissues

| Muscle Tissue | Rank Order of Potency |

|---|---|

| Cardiac Stomach | S2 > S1 > SNAP |

| Tube Feet | SNAP > S2 > S1 |

| Apical Muscle | SNAP > S2 > S1 |

Role in Digestive Processes

The myoactive properties of Salmfamide 2 are directly linked to its crucial role in the digestive processes of starfish, particularly in species that feed by everting their stomach. nih.gov

The relaxation of the cardiac stomach induced by Salmfamide 2 is a key physiological step that enables its eversion for extra-oral feeding. royalsocietypublishing.orgbiologists.com The ability of starfish to feed on large prey is dependent on this process. biologists.com In vivo experiments have shown that injecting S2 into the perivisceral coelom of Asterias rubens can trigger cardiac stomach eversion. royalsocietypublishing.orgbiologists.com

In one study, cardiac stomach eversion was observed within 5 minutes in 57% of tests with S2 injection, compared to only 11% with S1 and 3% with a water control. royalsocietypublishing.orgresearchgate.net This demonstrates the significant role of S2 in mediating the neural control of stomach eversion during feeding. plos.orgroyalsocietypublishing.org The effectiveness of S1 and S2 in promoting eversion directly corresponds to their relative potency as cardiac stomach relaxants in vitro. royalsocietypublishing.orgresearchgate.net

Effectiveness of Salmfamides in Promoting Cardiac Stomach Eversion

| Substance Injected | Percentage of Tests Resulting in Eversion (after 5 min) |

|---|---|

| Water (Control) | 3% |

| Salmfamide 1 (S1) | 11% |

| Salmfamide 2 (S2) | 57% |

Interaction with Cholinergic Systems

Salmfamide 2 exhibits a notable interaction with cholinergic systems, primarily characterized by its antagonistic effect on the actions of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter in the neuromuscular system of many invertebrates. nih.gov This relationship is particularly evident in the modulation of muscle contractility.

In experimental settings, the relaxing properties of Salmfamide 2 are often demonstrated on muscle preparations that have been pre-contracted with a cholinergic agonist. For instance, the apical muscle of starfish is typically contracted with acetylcholine, while the tube feet and cardiac stomach are activated with carbachol, to establish a baseline of muscle tension against which the relaxing effects of S2 can be measured. e-fas.org

Research on the cardiac stomach of the starfish Asterias rubens has shown that Salmfamide 2 directly antagonizes the contractile action of acetylcholine, leading to muscle relaxation. nih.gov This indicates that S2 can counteract cholinergic-induced muscle contractions, a function that is central to its physiological role in processes such as feeding.

The table below summarizes the experimental interaction between Salmfamide 2 and cholinergic agonists in different starfish tissues.

| Tissue Preparation | Cholinergic Agonist Used for Pre-contraction | Observed Effect of Salmfamide 2 |

| Cardiac Stomach | Acetylcholine / Carbachol | Relaxation, antagonizing the contractile action of the agonist. nih.gove-fas.org |

| Apical Muscle | Acetylcholine | Reversal of contraction. frontiersin.org |

| Tube Feet | Carbachol | Relaxation. e-fas.org |

Interactions with Other Neuropeptide Systems

The physiological effects of Salmfamide 2 are not isolated; they are part of a complex network of neptidergic signaling. Its interactions with other neuropeptide systems are crucial for the fine-tuned regulation of biological processes.

A prime example of these interactions is the counteracting relationship between Salmfamide 2 and the contractile neuropeptide NGFFYamide. researchgate.net This dynamic is particularly well-documented in the control of the starfish cardiac stomach, a key organ in their unique extra-oral feeding mechanism. frontiersin.org

The process of feeding in many starfish involves the eversion of the cardiac stomach out of the mouth to digest prey externally. This is followed by the retraction of the stomach back into the body cavity. These opposing actions are controlled by a balance of relaxing and contractile neuropeptides. researchgate.net

Salmfamide 2 is a key player in the relaxation and eversion of the cardiac stomach. frontiersin.org Conversely, NGFFYamide has been identified as a potent stimulator of cardiac stomach contraction and retraction. researchgate.net In vivo and in vitro studies have demonstrated that while Salmfamide 2 induces relaxation, NGFFYamide triggers contraction, highlighting their opposing roles in modulating the state of the cardiac stomach. frontiersin.orgresearchgate.net

This antagonistic relationship ensures the coordinated control of the feeding apparatus. The table below outlines the counteracting effects of Salmfamide 2 and NGFFYamide on the starfish cardiac stomach.

| Neuropeptide | Effect on Cardiac Stomach | Physiological Outcome |

| Salmfamide 2 | Relaxation | Eversion for feeding. frontiersin.org |

| NGFFYamide | Contraction | Retraction after feeding. researchgate.net |

While both neuropeptides can influence the apical muscle, their efficacy differs. Salmfamide 2 is a more effective relaxant of acetylcholine-induced contractions in this muscle compared to NGFFYamide. frontiersin.org

Putative Neurotransmitter/Neuromodulator Roles

The widespread distribution and functional effects of Salmfamide 2 strongly suggest its role as a neurotransmitter or neuromodulator within the echinoderm nervous system. researchgate.net Immunocytochemical studies have revealed the presence of Salmfamide 2-like immunoreactivity in various parts of the starfish nervous system, including the ectoneural and hyponeural systems, as well as in the digestive tract.

SALMFamides are considered to be inhibitory neuromuscular transmitters, a role supported by their muscle-relaxing actions. researchgate.net Beyond the neuromuscular junction, they are thought to function more broadly as inhibitory transmitters. For example, the related peptide Salmfamide 1 (S1) has been shown to inhibit the secretion of gonad-stimulating substance from the radial nerves in the starfish Asterina pectinifera, indicating a role in the regulation of reproductive processes. researchgate.net

The presence of Salmfamide 2 in nerve fibers and endocrine-like mucosal cells of the digestive system suggests a role in the control of digestive activity. frontiersin.org Its localization within the nervous system and its ability to modulate physiological processes like muscle contraction and hormone secretion are consistent with the established functions of neurotransmitters and neuromodulators in other animal phyla.

Structure Activity Relationships

Identification of Key Residues for Bioactivity

Studies on N-terminally truncated analogues of S2 have provided significant insights into the function of its constituent parts. An analogue known as short S2 (SS2), with the sequence SFNSGLTFamide, was synthesized to investigate the role of the N-terminal tetrapeptide (SGPY) of the native S2 molecule (SGPYSFNSGLTFamide) core.ac.uknih.gov.

While the C-terminal region is a key determinant of bioactivity, the N-terminal SGPY motif is crucial for the conformational stability of S2 in solution. core.ac.uk This structural stability, in turn, contributes to the superior bioactivity of S2 when compared to both the truncated SS2 and the related neuropeptide S1. core.ac.uk Interestingly, the concentration-dependent structural changes observed in S2 are not seen in the truncated SS2 analogue, highlighting the N-terminal's role in mediating these properties. core.ac.uknih.gov

To further dissect the structure-activity relationship, chimeric peptides combining elements of S2 and the less potent Salmfamide 1 (S1; GFNSALMFamide) have been analyzed. nih.gov These studies have consistently shown that the C-terminal regions of S1 and S2 are primary determinants of their differing bioactivities. nih.govwesternsydney.edu.au

Three specific chimeric analogues were instrumental in this analysis:

LS1 (Long S1): This peptide consists of the S1 sequence with the N-terminal tetrapeptide of S2 added (SGPYGFNSALMFamide). LS1 did not show a significant difference in bioactivity compared to S1 and did not exhibit the concentration-dependent structuring characteristic of S2. nih.gov

S1(T): In this analogue, the penultimate residue of S1 (Methionine) was replaced with the corresponding residue from S2 (Threonine), resulting in the sequence GFNSALTFamide. This peptide displayed bioactivity and structural properties similar to S1. nih.gov

S2(M): Conversely, when the penultimate residue of S2 (Threonine) was substituted with that from S1 (Methionine), creating SGPYSFNSGLMFamide, the resulting peptide lost the characteristic bioactivity and structural properties of S2. nih.govwesternsydney.edu.au

These findings collectively indicate that while the N-terminal region of S2 is important for structural stability, the C-terminal residues are critical for determining the peptide's biological potency. nih.gov The dramatic loss of function in the S2(M) analogue underscores the importance of the threonine residue at the penultimate position for S2's specific activity. nih.govwesternsydney.edu.au

| Peptide Name | Sequence | Key Modification | Observed Bioactivity/Structural Properties |

|---|---|---|---|

| LS1 (Long S1) | SGPYGFNSALMFamide | S2 N-terminus added to S1 | Not significantly different from S1; no S2-like structuring. nih.gov |

| S1(T) | GFNSALTFamide | Penultimate residue of S1 replaced with S2's. | Exhibited S1-like bioactivity and structure. nih.gov |

| S2(M) | SGPYSFNSGLMFamide | Penultimate residue of S2 replaced with S1's. | Exhibited loss of S2-type bioactivity and structural properties. nih.govwesternsydney.edu.au |

Relationship between Conformation and Biological Potency

A clear link exists between the solution conformation of S2 and its high biological potency, which is approximately ten times greater than that of S1. core.ac.uknih.gov Spectroscopic analyses have revealed that S2 adopts a well-defined conformation in an aqueous solution. core.ac.uknih.gov In contrast, S1 does not show a defined structure under similar conditions. core.ac.uknih.gov

Role of Self-Association in Biological Activity

The concentration-dependent structuring of S2 is a direct result of peptide self-association. core.ac.uk As the concentration of S2 in solution increases, individual peptide molecules interact and associate, leading to a transition from an irregular structure to a more defined conformation. core.ac.uknih.gov

The N-terminal region of S2 is the key facilitator of this self-association. core.ac.uknih.gov This is evidenced by the fact that the N-terminally truncated analogue, SS2, does not exhibit this property. core.ac.uknih.gov While the precise physiological relevance is still under investigation, it is hypothesized that this capacity for self-association may be important for the biosynthesis, storage, or bioactivity of S2 within the organism. core.ac.uknih.gov

Advanced Methodologies in Salmfamide 2 Research

Spectroscopic Characterization Techniques

Spectroscopic methods have been pivotal in defining the three-dimensional structure of Salmfamide 2 in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for determining the solution structure of Salmfamide 2. core.ac.ukuzh.ch Unlike many small neuropeptides that remain unstructured in aqueous solutions, Salmfamide 2 exhibits a well-defined conformation. core.ac.uknih.gov This structural definition, however, is notably dependent on the peptide's concentration. core.ac.uknih.gov At lower concentrations, Salmfamide 2 is largely unstructured and likely exists as a monomer. core.ac.uk As the concentration increases, it transitions into a more structured state, a phenomenon attributed to self-association. core.ac.uknih.gov

Two-dimensional (2D) NMR experiments, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), have provided significant insights. The NOESY spectrum of Salmfamide 2 reveals a large number of NOE cross-peaks, which is indicative of a well-structured peptide. core.ac.uk Analysis of the Hα chemical shifts and the pattern of NOEs suggests that the structure is not a standard α-helix or β-sheet. core.ac.uk The presence of both polar, hydrophilic amino acids and hydrophobic, aromatic amino acids in its sequence may contribute to the formation of this distinct structure. core.ac.uk The N-terminal region of Salmfamide 2 has been identified as crucial for facilitating this self-association at higher concentrations. nih.gov

| NMR Spectroscopy Findings for Salmfamide 2 | Details | Reference |

| Conformation in Solution | Well-defined, concentration-dependent structure. | core.ac.uknih.gov |

| Concentration Effect | Transitions from unstructured (low conc.) to structured (high conc.) due to self-association. | core.ac.uk |

| 2D NMR (NOESY) Data | Numerous NOE cross-peaks, indicating a well-structured peptide. | core.ac.uk |

| Structural Characteristics | Not a regular α-helical or β-sheet structure. | core.ac.uk |

| Role of N-terminus | Facilitates peptide self-association. | nih.gov |

Circular Dichroism (CD) spectroscopy has been employed to investigate the secondary structure of Salmfamide 2 in aqueous solution. core.ac.ukwesternsydney.edu.au The CD spectra of Salmfamide 2 are distinct from those characteristic of peptides with α-helical or β-sheet conformations, and they are also inconsistent with a random coil structure. core.ac.uk

Specifically, the spectra for Salmfamide 2 show negative bands at approximately 196 nm and 207 nm, along with a weak positive band at 228 nm. core.ac.uk This spectral pattern suggests that Salmfamide 2 may adopt an extended conformation that does not consist of formal β-strands. core.ac.uk This interpretation is further supported by NMR chemical shift analysis, which indicates an absence of main-chain hydrogen bonding. core.ac.uk Similar to the findings from NMR spectroscopy, the conformation of Salmfamide 2 as observed through CD spectroscopy is also concentration-dependent. core.ac.uk

| CD Spectroscopy Findings for Salmfamide 2 | Details | Reference |

| Spectral Characteristics | Negative bands at 196 nm and 207 nm; weak positive band at 228 nm. | core.ac.uk |

| Inferred Secondary Structure | Not α-helical, β-sheet, or random coil; possibly an extended conformation. | core.ac.uk |

| Supporting Evidence | Consistent with NMR data showing a lack of main-chain hydrogen bonding. | core.ac.uk |

| Concentration Dependence | The observed structure is dependent on peptide concentration. | core.ac.uk |

Molecular Biology and Genomic Approaches

Molecular biology and genomics have been crucial in understanding the genetic origins and expression patterns of Salmfamide 2.

The analysis of transcriptome and genome sequence data has been fundamental in identifying the precursors of Salmfamide neuropeptides. nih.govsemanticscholar.org These analyses have revealed that in several echinoderm species, including the sea urchin Strongylocentrotus purpuratus, the sea cucumber Apostichopus japonicus, and the starfish Patiria miniata, there are two distinct types of Salmfamide precursors. nih.govnih.gov These are categorized as L-type precursors, which contain peptides with a C-terminal LxFamide motif, and F-type precursors, which predominantly or exclusively encode peptides with a C-terminal FxFamide motif. nih.gov

Salmfamide 2 is derived from the F-type precursor. nih.govresearchgate.net The identification of these two separate genes for Salmfamide precursors has provided a framework for understanding the evolution and diversity of this neuropeptide family. nih.gov For instance, in P. miniata, the two SALMFamide genes encode for a total of sixteen putative Salmfamide neuropeptides, highlighting a significant diversity within this family. nih.gov

| Genomic/Transcriptomic Findings for Salmfamide 2 Precursor | Details | Reference |

| Precursor Types | Two types identified: L-type and F-type. | nih.govnih.gov |

| Salmfamide 2 Origin | Derived from the F-type precursor. | nih.govresearchgate.net |

| Evolutionary Insight | The presence of two genes suggests a gene duplication event in the ancestry of echinoderms. | nih.govnih.gov |

| Species Distribution | Two precursor types found in sea urchins, sea cucumbers, and starfish. | nih.gov |

The cloning of complementary DNA (cDNA) and its amplification through the polymerase chain reaction (PCR) are standard molecular techniques that have been applied to the study of neuropeptide precursors, including those for Salmfamides. While specific studies focusing solely on the cDNA cloning of the Salmfamide 2 precursor are not extensively detailed in isolation, this methodology is a foundational step in identifying and characterizing the full-length transcripts encoding these precursors.

The general process involves isolating messenger RNA (mRNA) from relevant tissues, such as the nervous system, and reverse transcribing it into cDNA. nih.gov PCR is then used with specific primers to amplify the cDNA of interest, allowing for its sequencing and subsequent analysis. addgene.orgresearchgate.net This approach has been instrumental in confirming the existence of the two types of Salmfamide precursors (L-type and F-type) that were initially predicted from genomic and transcriptomic data. nih.gov

In situ hybridization is a powerful technique used to visualize the spatial distribution of specific messenger RNA (mRNA) transcripts within tissues and whole organisms. nih.govfrontiersin.org This method has been applied to localize the expression of the gene encoding the F-type Salmfamide precursor, from which Salmfamide 2 is derived, in the larvae of the starfish Asterias rubens. researchgate.net

These studies have revealed that the transcripts for the S2 precursor are localized in specific cells. researchgate.net For example, in early bipinnaria larvae, stained cells are observed on both the left and right sides of the anterior projection. researchgate.net This localization has led to the suggestion that this neuropeptide may be a marker of the apical organ in asteroid larvae. researchgate.net The precise localization of gene expression provides crucial clues about the potential physiological roles of Salmfamide 2 during development. researchgate.net

| In Situ Hybridization Findings for Salmfamide 2 Precursor | Details | Reference |

| Technique Used | Whole-mount mRNA in situ hybridization. | researchgate.net |

| Organism Studied | Larvae of the starfish Asterias rubens. | researchgate.net |

| Expression Localization | Transcripts found in specific cells in the anterior region of bipinnaria and brachiolaria larvae. | researchgate.net |

| Potential Functional Implication | Suggested to be a marker of the apical organ. | researchgate.net |

Immunochemical Techniques

Immunochemical techniques have been pivotal in elucidating the localization and potential functions of Salmfamide 2 (S2) within echinoderms. These methods leverage the high specificity of antibody-antigen interactions to map the distribution of the neuropeptide in various tissues.

Development and Application of S2-Specific Antisera

The foundation of immunochemical research on S2 lies in the generation of specific antibodies, or antisera, that can selectively bind to the S2 peptide. Researchers have successfully developed both polyclonal and monoclonal antisera against S2 and its synthetic analogues. nih.gov For instance, an antiserum designated NEV VII was raised against the S2 analogue KYSGLTFamide, which was then used to effectively map S2-like peptides. tandfonline.com The development of these specific molecular tools has been a critical step, enabling detailed investigations into the cellular and subcellular localization of S2. nih.gov The specificity of these antisera is crucial and is often confirmed through pre-absorption studies to ensure that the observed immunostaining is not a result of cross-reactivity with other neuropeptides. nih.gov

Immunocytochemical Mapping in Nervous and Digestive Systems

Using these S2-specific antisera, immunocytochemical studies have revealed a widespread distribution of S2-like immunoreactivity in the nervous and digestive systems of starfish such as Asterias rubens and Marthasterias glacialis. nih.govtandfonline.com

In the nervous system , S2-like immunoreactivity has been localized to axons and perikarya (cell bodies) within the ectoneural part of the radial nerve cords and the tube foot ectoneural nerve plexus. nih.govtandfonline.com Double-labeling studies have shown that S1 and S2 immunoreactivity are predominantly found in separate neuronal populations, suggesting they may have distinct functional roles. nih.gov

In the digestive system , particularly the cardiac stomach, S2-immunoreactive nerve fibers have been observed in close association with the muscle layer. tandfonline.complos.org Immunostaining has been identified in the basi-epithelial plexus and mucosal cell bodies. tandfonline.com This anatomical evidence strongly supports the hypothesis that S2 plays a role as a neurotransmitter or neuromodulator in the neural control of digestive processes, such as feeding behavior. tandfonline.complos.org The widespread expression patterns observed through these mapping studies are indicative of S2's involvement in regulating a variety of physiological processes. researchgate.net

Peptide Synthesis and Analog Generation

The chemical synthesis of Salmfamide 2 and the generation of its analogs are fundamental methodologies for its functional characterization. Synthetic peptides are essential for a range of applications, including the development of specific antisera and for conducting pharmacological bioassays. e-fas.org

Commercial peptide synthesis services are often employed to produce the S2 dodecapeptide (SGPYSFNSGLTFamide) for research purposes. e-fas.org Beyond synthesizing the native peptide, researchers have generated various analogs to investigate the structure-activity relationships of Salmfamides. nih.gov This involves systematically altering the amino acid sequence to determine which residues are critical for biological activity and receptor binding.

Examples of S2 analog generation include creating chimeric peptides that combine sequences from S1 and S2. nih.gov One such analog was created by substituting the penultimate threonine (T) residue of S2 with the corresponding methionine (M) from S1, resulting in S2(M) (SGPYSFNSGLMFamide). nih.gov The analysis of such analogs helps to pinpoint the specific regions of the peptide, such as the C-terminal region, that are key determinants of its differing bioactivity compared to other Salmfamides. nih.gov These synthetic approaches are crucial for understanding the molecular basis of neuropeptide function and for exploring the physiological significance of the diverse array of Salmfamide peptides found in nature. plos.org

In Vitro and In Vivo Pharmacological Bioassays

Pharmacological bioassays, both in vitro and in vivo, have been instrumental in determining the physiological effects of Salmfamide 2. researchgate.net These assays allow for the functional characterization of the neuropeptide and its synthetic analogs. plos.org

In vitro bioassays typically involve applying synthetic S2 to isolated muscle preparations from starfish to observe its effects. plos.org Commonly used tissues include the cardiac stomach, tube feet, and apical muscle. plos.orge-fas.org In these preparations, the muscle is often pre-contracted with an agonist like acetylcholine (B1216132) or carbachol. e-fas.org The application of S2 then typically induces a dose-dependent relaxation of the muscle tissue. plos.org These studies have consistently demonstrated that S2 is a potent muscle relaxant. plos.orgresearchgate.nete-fas.org Comparative bioassays have shown that S2 is significantly more potent and effective as a muscle relaxant than the related neuropeptide S1. plos.org

| Tissue Preparation | Agonist for Pre-Contraction | Observed Effect of Salmfamide 2 |

| Apical Muscle | Acetylcholine (Ach) | Relaxation plos.orge-fas.org |

| Tube Feet | Carbachol (Carb) | Relaxation plos.orge-fas.org |

| Cardiac Stomach | Carbachol (Carb) | Relaxation plos.orge-fas.org |

In vivo bioassays extend these findings to the level of the whole organism. In starfish, the injection of S2 has been shown to cause the eversion of the cardiac stomach. plos.org This observation is consistent with the muscle-relaxing effects seen in vitro and suggests a direct role for S2 in mediating the physiological control of stomach eversion, a key process during extra-oral feeding in many starfish species. plos.org Together, these bioassays provide compelling evidence for the role of Salmfamide 2 as a key neuromuscular signaling molecule in echinoderms. plos.orgresearchgate.net

Future Research Directions

Identification and Characterization of SALMFamide Receptors

A pivotal direction for future research is the definitive identification and characterization of the receptors that mediate the physiological effects of Salmfamides. frontiersin.org It is widely postulated that these receptors are likely G-protein coupled receptors (GPCRs). plos.orgbiologists.com A significant breakthrough has been the discovery that Salmfamide neuropeptides, including S1 and S2, act as ligands for kisspeptin-type receptors in the starfish Asterias rubens. frontiersin.org Specifically, a cocktail of neuropeptides derived from the S2 precursor protein activates the receptor ArKPR6. frontiersin.org

This discovery provides a critical starting point, but further research is necessary to:

Confirm and expand these findings: Investigate if this relationship between Salmfamides and kisspeptin-type receptors is conserved across different echinoderm species.

Characterize receptor subtypes: Determine if distinct receptor subtypes exist for different Salmfamide isoforms (e.g., L-type vs. F-type), which could explain their varied potencies and potential for different physiological roles. plos.org For instance, in vitro studies have shown that S2 is more potent than S1 in causing muscle relaxation in A. rubens, suggesting they may interact differently with their respective receptors or that distinct receptor populations exist. nih.gov

Analyze receptor structure and binding: Elucidate the specific molecular interactions between Salmfamide 2 and its receptor. Variations in receptor structures among different starfish species could account for observed differences in the relaxing response to S1 and S2. msu.edu

Elucidation of Downstream Signaling Pathways

Once Salmfamide 2 binds to its receptor, a cascade of intracellular events is initiated. A crucial area of future inquiry is the detailed mapping of these downstream signaling pathways. Given that Salmfamide receptors are kisspeptin-type GPCRs, their activation is likely to involve G-protein-mediated signaling cascades. nih.govfrontiersin.org

Studies on kisspeptin (B8261505) receptor signaling in both vertebrates and invertebrates suggest that these receptors often couple to Gαq proteins. nih.gov This coupling typically activates the phospholipase C (PLC) pathway, leading to the production of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). nih.govoup.com Research on the sea cucumber Apostichopus japonicus has demonstrated that its kisspeptin receptors, when activated, trigger a rapid mobilization of intracellular Ca2+ via a Gαq/PLC/PKC/MAPK signaling pathway. nih.gov

Future research should aim to:

Verify the signaling cascade for Salmfamide 2: Experimentally confirm if S2 binding to its receptor in echinoderms activates the Gαq/PLC/Ca2+ pathway.

Identify final effector molecules: Determine the ultimate molecular targets of this signaling cascade that lead to muscle relaxation. This could involve the phosphorylation of proteins that regulate the contractile machinery of muscle cells.

Investigate alternative pathways: Explore the possibility of other signaling pathways being involved, as some kisspeptin receptors have been shown to couple to different G-proteins or activate other second messenger systems like cAMP. oup.com

Comprehensive Analysis of SALMFamide Isoforms and Their Functions

Genomic and transcriptomic analyses have revealed a remarkable diversity of Salmfamide neuropeptides, far exceeding the initially discovered S1 and S2. nih.gov For example, in the starfish Patiria miniata, sixteen putative Salmfamide neuropeptides have been identified. nih.gov The precursor proteins for Salmfamides are categorized into two main types: L-type precursors, which produce peptides with a C-terminal LxFamide motif (like S1 and S2), and F-type precursors, which primarily produce peptides with a C-terminal FxFamide motif but can also contain one or more L-type peptides. oup.comresearchgate.netnih.gov

This diversity raises important functional questions. Future studies should focus on:

Functional redundancy vs. specialization: Determining whether the multiple isoforms derived from a single precursor are functionally redundant or have distinct physiological roles. nih.gov The high degree of conservation of these multiple isoforms across different Drosophila species suggests they are under stabilizing selection and are therefore unlikely to be merely redundant. nih.gov

Investigating "neuropeptide cocktails": Analyzing the physiological impact of the complex mixtures of Salmfamides that are co-released. nih.govnih.gov The functional significance of these "cocktails" could be explored using established in vitro and in vivo assays. nih.gov

Characterizing novel isoforms: Systematically synthesizing and testing the bioactivity of newly identified putative Salmfamide peptides from various echinoderm species. msu.edu

Comparative Studies Across Diverse Echinoderm Species and Other Deuterostomes

The Salmfamide system shows significant variation across different echinoderm classes. frontiersin.org While species in the classes Echinoidea (sea urchins), Holothuroidea (sea cucumbers), and Asteroidea (starfish) possess two distinct Salmfamide genes (one L-type and one F-type), data from Ophiuroidea (brittle stars) and Crinoidea (feather stars) present a more complex evolutionary picture. frontiersin.orgfrontiersin.org

Future research should capitalize on this diversity through:

Broadening taxonomic analysis: Sequencing and characterizing Salmfamide precursors in a wider range of echinoderms to build a more complete model of their evolution. frontiersin.org

Exploring relationships with other phyla: Investigating potential evolutionary links between Salmfamides and neuropeptides in other deuterostomes, including hemichordates and chordates. plos.org The C-terminal motifs of L-type and F-type Salmfamides share similarities with other bilaterian neuropeptide families, such as gonadotropin-inhibitory hormone (GnIH) in vertebrates and QRFP (26RFa)-type neuropeptides, respectively. researchgate.net Identifying Salmfamide receptors may be key to uncovering these relationships. plos.org

Functional comparisons: Comparing the physiological roles of Salmfamides in different echinoderms to understand how their functions may have diverged. For instance, while S1 and S2 cause potent relaxation of the cardiac stomach in Asterias rubens, they have a less significant effect on the same muscle in Patiria pectinifera, implying species-specific differences in their neuromuscular control mechanisms or receptor structures. msu.edu

Neurophysiological Mechanisms of Action

The primary identified role of Salmfamides is as muscle relaxants, which is crucial for behaviors such as the eversion of the cardiac stomach during feeding in starfish. nih.govresearchgate.net Immunocytochemical studies have localized Salmfamide-like immunoreactivity to nerve fibers within the ectoneural nerve plexus of the radial nerve cord and tube feet, as well as in the digestive system, supporting their role as neuroregulators. plos.orgnih.gov

However, the precise neurophysiological mechanisms underlying these actions require further elucidation. Key research questions include:

Q & A

Q. What methodologies are recommended for structural characterization of Salmfamide 2 in experimental settings?

To confirm the chemical identity and purity of Salmfamide 2, researchers should employ orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D/2D NMR (e.g., , , COSY, HSQC) to resolve stereochemistry and confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .

- Chromatography : Reverse-phase HPLC or UPLC with UV/fluorescence detection to assess purity (>95% recommended for biological assays) .

Example Workflow:

Synthesize or procure Salmfamide 2.

Perform NMR and MS for structural confirmation.

Validate purity via HPLC with ≥3 independent runs.

Q. How can researchers validate the biological activity of Salmfamide 2 in preliminary assays?

Adopt a tiered approach:

- In vitro assays : Use cell-based models (e.g., receptor-binding assays, enzyme inhibition) with positive/negative controls. Replicate experiments ≥3 times to calculate IC or EC values .

- Dose-response curves : Include at least 6 concentration points to ensure robust statistical fitting .

- Blinding : Randomize sample assignments to minimize bias .

Q. What techniques are suitable for detecting Salmfamide 2 at low concentrations in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI±) and use deuterated internal standards for quantification .

- Immunoassays : Develop ELISA with antibodies specific to Salmfamide 2, validated for cross-reactivity .

Key Considerations: - Limit of detection (LOD) and quantification (LOQ) must be reported with calibration curves .

Q. How should researchers assess the stability of Salmfamide 2 under varying storage conditions?

Design accelerated stability studies:

Q. What ethical considerations apply to in vivo studies involving Salmfamide 2?

- Approvals : Obtain institutional animal care committee (IACUC) or ethics board approval before experimentation .

- ARRIVE Guidelines : Report animal strain, sample size justification, and humane endpoints explicitly .

Advanced Research Questions

Q. How should researchers resolve contradictory pharmacological data for Salmfamide 2 across studies?

Q. What strategies optimize the synthetic yield of Salmfamide 2 while minimizing side products?

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation .

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) .

Example Table:

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | +22% yield |

| Catalyst | 0.1–1.0 mol% | 0.5 mol% | -15% impurities |

Q. How do in vivo and in vitro models for Salmfamide 2 differ in predictive value for therapeutic outcomes?

- In vitro limitations : Address lack of pharmacokinetic factors (e.g., metabolism, protein binding) .

- In vivo validation : Use disease-relevant animal models (e.g., transgenic mice for target specificity) .

- Multi-omics integration : Combine transcriptomics and metabolomics to bridge model disparities .

Q. What standards govern the presentation of Salmfamide 2 data in peer-reviewed journals?

- Tables/Figures : Follow journal-specific guidelines (e.g., Roman numerals for tables, metric units) .

- Statistical rigor : Report p-values, confidence intervals, and effect sizes; avoid "significant" without statistical backing .

- Reproducibility : Deposit raw data in repositories like Zenodo or Figshare .

How can researchers formulate high-impact questions about Salmfamide 2’s mechanism of action?

Use the FLOAT method :

Q. What frameworks integrate Salmfamide 2 research with cross-disciplinary data (e.g., genomics, proteomics)?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.